ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate
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Overview
Description
Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. Its unique stereochemistry and functional groups make it an interesting subject for synthetic chemists and researchers in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Hydroxylation: The hydroxyl group at the 3-position is introduced via a hydroxylation reaction, often using osmium tetroxide (OsO4) or a similar oxidizing agent.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Nucleophile (e.g., amine), solvent (e.g., ethanol), heat.
Major Products
Oxidation: Ethyl (1S,3S,4R)-4-bromo-3-oxocyclohexane-1-carboxylate.
Reduction: Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-methanol.
Substitution: Ethyl (1S,3S,4R)-4-substituted-3-hydroxycyclohexane-1-carboxylate.
Scientific Research Applications
Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate can be compared with similar compounds, such as:
Ethyl (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate: This compound has a similar cyclohexane core but differs in the functional groups attached, leading to different chemical properties and applications.
Ethyl (1S,3S,4R)-4-chloro-3-hydroxycyclohexane-1-carboxylate: The substitution of bromine with chlorine alters the compound’s reactivity and potential biological activity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromine atom, which can be leveraged for targeted chemical modifications and biological studies.
Properties
IUPAC Name |
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJVFZZCDBFHHM-RNJXMRFFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@H](C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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